2-Bromobutanamide
Description
Structural and Functional Significance within Organic Chemistry
The structure of 2-Bromobutanamide features a four-carbon chain with an amide group (-C(=O)NH₂) at one end and a bromine atom at the second carbon position. cymitquimica.com This arrangement of functional groups is pivotal to its chemical behavior. The primary functional significance lies in the electrophilic nature of the α-carbon, which is directly bonded to the electron-withdrawing bromine atom. This makes the compound susceptible to nucleophilic substitution reactions, where the bromide ion acts as an effective leaving group. cymitquimica.com
This reactivity makes this compound a valuable precursor for a range of organic compounds. It is frequently used in nucleophilic substitution reactions to synthesize α-substituted amides. For instance, reaction with ammonia (B1221849) can yield DL-2-aminobutanamide, a key intermediate in the synthesis of chiral molecules like the drug Levetiracetam. google.com Its role as a building block extends to the creation of functionalized amino acids and various heterocyclic systems. vulcanchem.com
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈BrNO | cymitquimica.comnih.govchembk.com |
| Molecular Weight | 166.02 g/mol | lookchem.comnih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 5398-24-3 | cymitquimica.comnih.gov |
| Melting Point | 112-113 °C | lookchem.com |
| Boiling Point | 250.2 °C at 760 mmHg | lookchem.comchemsrc.com |
Historical Context and Evolution of Research on α-Haloamides
The study of α-haloamides, the class of compounds to which this compound belongs, has a rich history in organic chemistry. Initially, research focused on their fundamental reactivity, particularly in C-N, C-O, and C-S bond-forming reactions through nucleophilic substitution. nih.gov The work of researchers like D'Angeli and his collaborators was instrumental in exploring the reactions of α-bromoamides with a wide array of nucleophiles, including amines, alcohols, and carboxylic acids. nih.gov
The field evolved to include more complex transformations, such as rearrangements and the formation of strained intermediates like aziridinones. nih.gov A significant leap in the utility of α-haloamides came with the advent of transition metal-catalyzed cross-coupling reactions. These methods, including the Nickel-catalyzed Negishi coupling, enabled the formation of carbon-carbon bonds using α-bromo amides as electrophilic partners. nih.gov This opened up pathways for asymmetric synthesis, allowing for the creation of enantiomerically enriched α-chiral amides. nih.govcaltech.edu Furthermore, research has expanded to include radical-mediated transformations, where α-haloamides are used to construct diverse cyclic compounds through processes like atom transfer radical cyclization (ATRC). nih.govsemanticscholar.org
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound and related α-haloamides is dominated by their application in advanced organic synthesis. They are key substrates in the development of new catalytic methods. For example, cobalt-catalyzed cross-coupling reactions between α-bromo amides and Grignard reagents have been developed to access a variety of α-aryl and β,γ-unsaturated amides. acs.org Nickel catalysis continues to be a major area of focus, with methods being developed for stereoconvergent cross-coupling reactions. nih.govcaltech.edu
This compound also finds use in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures. thieme-connect.com An example is the AAD (Aldehyde-Amide-Dienophile) reaction, where bromo-substituted aldehydes can be used to generate bromo-substituted cyclohexene (B86901) derivatives. thieme-connect.com
Future research is expected to continue focusing on several key areas. The development of more efficient and highly selective catalytic systems for the asymmetric functionalization of this compound and its analogues remains a significant goal. caltech.edushu.ac.uk This includes the synthesis of chiral derivatives for use as building blocks in pharmaceuticals. google.com The compound's role as a precursor to novel heterocyclic systems and peptidomimetics is also a promising avenue for future exploration, driven by the continuous search for new bioactive molecules. vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
2-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSLRYGHJVUELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277880 | |
| Record name | 2-bromobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-24-3 | |
| Record name | 5398-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4597 | |
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| Record name | 2-bromobutanamide | |
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| Record name | 2-bromobutanamide | |
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Synthetic Methodologies and Advanced Preparations of 2 Bromobutanamide
Classical and Modern Synthetic Routes
The preparation of 2-bromobutanamide is predominantly accomplished through two well-established synthetic strategies: the amidation of 2-bromo-butyric acid and the bromination of butanamide. Each of these routes offers distinct advantages and is amenable to optimization to suit specific laboratory or industrial requirements.
Amidation of 2-Bromo-Butyric Acid
A widely utilized and well-documented method for synthesizing this compound is the amidation of 2-bromo-butyric acid. This process typically involves the activation of the carboxylic acid group, followed by nucleophilic attack by ammonia (B1221849). A common approach involves a two-step sequence: the formation of an acyl chloride intermediate and its subsequent reaction with ammonia. google.comgoogle.com
The initial step in this synthetic sequence is the conversion of 2-bromo-butyric acid to its more reactive acyl chloride derivative, 2-bromo-butyryl chloride. google.com Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. The reaction is typically performed in an inert solvent.
Reaction Scheme: 2-Bromo-butyric acid + SOCl₂ → 2-Bromo-butyryl chloride + SO₂ + HCl
The resulting 2-bromo-butyryl chloride is then reacted with ammonia to form the desired this compound. google.com Aqueous ammonia is a common source of the amine nucleophile. The reaction is a nucleophilic acyl substitution, where the ammonia molecule attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the amide bond.
Reaction Scheme: 2-Bromo-butyryl chloride + NH₃ → this compound + HCl
The efficiency and purity of the final product are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the molar ratios of the reactants.
Temperature: The amidation reaction is often conducted at controlled, low temperatures, ranging from -5°C to 20°C, to minimize side reactions such as hydrolysis of the acyl chloride. A gradual increase in temperature during the reaction can sometimes lead to higher yields.
Solvent: The choice of solvent is crucial for stabilizing the acyl chloride intermediate and ensuring proper mixing with the aqueous ammonia. Ethereal solvents like diethyl ether or methyl tertiary butyl ether (MTBE) are commonly used.
Molar Ratios: The stoichiometry of the reactants plays a significant role in maximizing the conversion of the starting material. For the acyl chloride formation, a molar ratio of 1:1.5 of 2-bromo-butyric acid to thionyl chloride has been shown to ensure complete conversion. In the subsequent amidation step, a molar ratio of 1:1:2 for 2-bromo-butyric acid, thionyl chloride, and ammonia has been reported. google.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| 2-Bromo-butyric Acid (g) | 83.5 | 167 | 167 |
| NH₃ (28%, g) | 125 | 250 | 250 |
| Solvent | Ether | MTBE | MTBE |
| SOCl₂ (g) | 59.5 | 119 | 119 |
| Temperature (°C) | -5 | 0 → 20 | 0 → 10 |
| Time (h) | 10 | 2 | 4 |
| Yield (%) | 88 | 86 | 89.2 |
| Purity (%) | 98.5 | 98.9 | 99.2 |
Data derived from experimental findings.
Amidation with Aqueous Ammonia
Bromination of Butanamide and Related Precursors
An alternative synthetic approach to this compound involves the direct bromination of butanamide or its precursors. cymitquimica.com This method can be more direct but requires careful control of the reaction conditions to achieve regioselectivity at the alpha-position and to avoid over-bromination. Reagents such as bromine or N-bromosuccinimide (NBS) are typically employed for this transformation, often in the presence of a suitable catalyst or initiator. vulcanchem.com For instance, the synthesis of related N-substituted 2-bromobutanamides has been achieved through the bromination of the corresponding N-substituted butanamide precursor using reagents like phosphorus tribromide (PBr₃) or NBS under anhydrous conditions.
Comparison of Synthetic Efficiencies and Scalability
The amidation of 2-bromo-butyric acid via the acyl chloride intermediate is a robust and well-established method that generally provides high yields and purity, with reported yields reaching up to 89.2%. This method has been successfully applied on both laboratory and industrial scales. For larger-scale production, considerations such as heat management during the exothermic addition of thionyl chloride and the handling of reagents are important.
The direct bromination of butanamide offers a potentially more atom-economical route by avoiding the pre-functionalization of the starting material. However, achieving high selectivity for the desired monobrominated product can be challenging and may require more extensive purification. The scalability of direct bromination methods depends on the ability to control the reaction's exothermicity and to manage the formation of byproducts.
Stereoselective Synthesis and Chiral Induction
The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different physiological effects. Consequently, significant research has been dedicated to the stereoselective synthesis of α-haloamides like this compound.
The synthesis of chiral, non-racemic α-haloamides is a critical step in the asymmetric synthesis of various compounds. nih.gov A common strategy involves the use of chiral starting materials or chiral auxiliaries to induce stereoselectivity.
One established method for preparing chiral non-racemic α-haloamides begins with natural α-amino acids. This process involves a one-pot, two-step diazotization-halogenation reaction. The primary amino group of the amino acid is replaced by a bromine atom with retention of configuration, facilitated by the neighboring carboxyl group. The resulting 2-bromoacid can then be converted to the corresponding amide. nih.gov
Another approach utilizes chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary. nih.gov
Recent advancements have also explored photoenzymatic methods. For instance, flavin-dependent "ene"-reductases have been engineered to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. nih.gov This biocatalytic approach offers a promising route for the synthesis of enantioenriched α-haloamides under mild conditions. nih.gov
A summary of common approaches is presented below:
| Method | Description | Key Features |
| From α-Amino Acids | Diazotization-halogenation of natural α-amino acids followed by amidation. nih.gov | Retention of configuration; utilizes readily available chiral pool. nih.gov |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereoselective transformations. nih.gov | High degree of stereocontrol; requires additional synthetic steps. nih.gov |
| Photoenzymatic Catalysis | Use of engineered enzymes to catalyze enantioselective C-C bond formation. nih.gov | High enantioselectivity; mild reaction conditions. nih.gov |
Enantioenrichment refers to the process of increasing the proportion of one enantiomer in a racemic or diastereomeric mixture. For this compound derivatives, several strategies have been developed to achieve high enantiomeric excess (e.e.).
One prominent strategy is crystallization-induced diastereomer transformation (CIDT) . This technique is applicable when a racemic compound is reacted with a chiral resolving agent to form a pair of diastereomers. Under specific conditions, one diastereomer preferentially crystallizes from the solution, while the other, less soluble diastereomer, epimerizes in solution to the more stable, crystallizing form. This dynamic equilibrium allows for the theoretical conversion of the entire mixture into a single, highly enantioenriched diastereomer. researchgate.net For example, chiral 3-oxocycloalkanecarbonitriles have been successfully resolved using (1R,2R)-1,2-diphenylethane-1,2-diol as a chiral auxiliary, where the difference in hydrogen bonding between the diastereomers drives the separation. researchgate.net
Another powerful technique is asymmetric catalysis . Chiral catalysts can selectively catalyze the formation of one enantiomer over the other. For instance, a nickel-catalyzed stereoconvergent Suzuki arylation of racemic α-chloroamides has been developed. nih.govmit.edu In this process, a chiral nickel catalyst effectively couples arylboron reagents with the racemic α-haloamide to produce α-arylcarbonyl compounds with good enantiomeric excess. nih.govmit.edu The stereochemical outcome is primarily determined by the chirality of the catalyst rather than the substrate. nih.govmit.edu
The table below summarizes these enantioenrichment strategies:
| Strategy | Description | Example Application |
| Crystallization-Induced Diastereomer Transformation (CIDT) | Preferential crystallization of one diastereomer from a dynamic equilibrium mixture. researchgate.net | Resolution of chiral 3-oxocycloalkanecarbonitriles using a chiral diol. researchgate.net |
| Asymmetric Catalysis | Use of a chiral catalyst to selectively produce one enantiomer. nih.govmit.edu | Nickel-catalyzed enantioselective Suzuki arylation of racemic α-chloroamides. nih.govmit.edu |
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the rapid racemization of a starting material with a kinetically controlled, stereoselective reaction. This allows for the conversion of a racemate into a single enantiomer of the product in a theoretical yield of up to 100%. dntb.gov.uaresearchgate.net
In the context of α-haloamide synthesis, DKR can be applied to the nucleophilic substitution of racemic α-bromo amides. The process involves the rapid epimerization of the α-bromo stereocenter. One of the two rapidly interconverting enantiomers reacts preferentially with a nucleophile in the presence of a chiral catalyst or reagent. The stereoselectivity is determined by the difference in the transition state energies for the reaction of each enantiomer. dntb.gov.ua
An alternative pathway is dynamic thermodynamic resolution , where the stereoselectivity is governed by the thermodynamically controlled ratio of diastereomers established prior to the substitution reaction. dntb.gov.ua
Mechanistic studies have shown that both enzymatic and chemical methods can be employed for DKR of α-haloamides. For example, haloalkane dehalogenases have been used for the kinetic resolution of α-bromoamides. researchgate.net To achieve a dynamic process, a racemization agent, such as a polymer-based phosphonium (B103445) bromide, can be incorporated. researchgate.net
Recent developments have also focused on transaminase-mediated DKR of α-alkyl-β-keto amides to produce α-alkyl-β-amino amides with high diastereomeric and enantiomeric excess. rsc.org
Key aspects of DKR in α-haloamide synthesis are highlighted below:
| DKR Aspect | Description |
| Principle | Combination of rapid substrate racemization and stereoselective reaction. dntb.gov.uaresearchgate.net |
| Mechanism | Preferential reaction of one enantiomer from a rapidly equilibrating mixture. dntb.gov.ua |
| Catalysis | Can be achieved using enzymes (e.g., haloalkane dehalogenases, transaminases) or chiral chemical catalysts. researchgate.netrsc.org |
| Potential | Theoretical yield of 100% for a single enantiomer from a racemic starting material. researchgate.net |
Strategies for Enantioenrichment of this compound Derivatives
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org In the synthesis of this compound and other amides, this translates to the exploration of environmentally benign solvents, reagents, and catalytic methods. ucl.ac.ukresearchgate.net
Traditional amide synthesis often relies on hazardous organic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (CH₂Cl₂). ucl.ac.uknsf.gov These solvents pose environmental and health risks. ucl.ac.uknsf.gov Green chemistry seeks to replace these with safer alternatives.
Water is considered an ideal green solvent as it is abundant, non-toxic, non-flammable, and environmentally benign. researchgate.netnsf.gov However, the low water solubility of many organic reactants can be a challenge. researchgate.net To overcome this, surfactant technologies, such as the use of TPGS-750-M, have been employed to create micelles that can solubilize reactants in aqueous media, facilitating amide bond formation. organic-chemistry.org
Other promising green solvents for amide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), dimethyl carbonate (DMC), and cyclopentyl methyl ether (CPME). researchgate.netnsf.gov Bio-based solvents like γ-valerolactone (GVL) and Cyrene are also gaining attention. nsf.gov
Regarding reagents, conventional amide synthesis often uses stoichiometric amounts of coupling reagents like carbodiimides (e.g., EDC) and phosphonium or uranium salts (e.g., HATU), which generate significant waste. ucl.ac.uk Greener alternatives focus on catalytic methods or the use of more atom-economical reagents. acs.orgucl.ac.uk For example, the use of pivaloyl chloride as a readily available and inexpensive activating agent in water has been reported. nsf.gov
The following table lists some environmentally benign solvents and their relevance:
| Solvent | Classification | Advantages |
| Water | Green Solvent | Non-toxic, non-flammable, abundant, safe. researchgate.netnsf.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Solvent | Suitable alternative to DMF and CH₂Cl₂. researchgate.netnsf.gov |
| Ethyl Acetate (EtOAc) | Green Solvent | Favorable environmental profile, effective in amide coupling. nsf.govchemrxiv.org |
| Dimethyl Carbonate (DMC) | Green Solvent | Low toxicity, biodegradable. researchgate.netnsf.gov |
| γ-Valerolactone (GVL) | Bio-derived Solvent | Sustainable, good solvent properties. nsf.gov |
Catalytic methods are a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste by being effective in small amounts and often being recyclable. jocpr.comjetir.org
For amide synthesis, including the production of this compound, the development of efficient catalysts is crucial for sustainability. Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused. jocpr.comjetir.org For instance, nanosized sulfated titania has shown high catalytic activity in the direct amidation of carboxylic acids with amines under solvent-free conditions. organic-chemistry.org
Biocatalysis, using enzymes, offers a highly selective and environmentally friendly approach. jocpr.com As mentioned earlier, enzymes like haloalkane dehalogenases and transaminases are being used in the stereoselective synthesis of α-haloamide derivatives. researchgate.netrsc.org Immobilizing these enzymes on solid supports can further enhance their stability and reusability. jocpr.com
Photocatalysis, which utilizes light to drive chemical reactions, is another emerging green technology. jocpr.com Photoenzymatic catalysis, combining the selectivity of enzymes with the energy of light, represents a cutting-edge approach for sustainable chemical synthesis. nih.gov
Iron-based catalysts are also being explored for sustainable production processes due to iron's abundance and low toxicity. huarenscience.commdpi.com For example, sodium- and zinc-promoted iron-based catalysts have been developed for the hydrogenation of CO₂ to valuable chemicals. mdpi.com While not directly for this compound synthesis, this highlights the trend towards using earth-abundant metals in catalysis. huarenscience.com
Key catalytic approaches for sustainable amide synthesis are outlined below:
| Catalytic Method | Description | Advantages |
| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants. jocpr.comjetir.org | Easy separation, reusability, reduced waste. jocpr.comjetir.org |
| Biocatalysis | Use of enzymes to catalyze reactions. jocpr.com | High selectivity, mild reaction conditions, environmentally friendly. jocpr.com |
| Photocatalysis | Use of light to initiate and drive chemical reactions. jocpr.com | Utilizes a renewable energy source, can enable novel transformations. jocpr.com |
| Earth-Abundant Metal Catalysis | Use of catalysts based on common metals like iron. huarenscience.commdpi.com | Low cost, reduced toxicity, increased sustainability. huarenscience.commdpi.com |
Reaction Mechanisms and Transformational Chemistry of 2 Bromobutanamide
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of 2-bromobutanamide's reactivity, where the bromine atom, a good leaving group, is displaced by an incoming nucleophile. cymitquimica.com This class of reactions allows for the introduction of a wide array of functional groups, making it a versatile building block for more complex molecules. cymitquimica.com
Nucleophilic substitution reactions proceed via two main pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). organic-chemistry.orgmasterorganicchemistry.com The choice between these pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. youtube.commsu.edu
This compound is a secondary alkyl halide, placing it at a mechanistic crossroads where both SN1 and SN2 pathways are conceivable. chemguide.co.uk
SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.comlibretexts.org This "backside attack" results in an inversion of stereochemical configuration at the chiral center. organic-chemistry.orglibretexts.org SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.commsu.edu For this compound, reactions with strong nucleophiles like ammonia (B1221849) (NH₃) or hydroxide (B78521) (OH⁻) typically proceed via the SN2 mechanism.
SN1 Mechanism: This is a two-step process that begins with the slow ionization of the substrate to form a planar carbocation intermediate, which is then rapidly attacked by the nucleophile. organic-chemistry.orgchemguide.co.uk Because the nucleophile can attack the flat carbocation from either side, this pathway leads to racemization (a mixture of stereoisomers). organic-chemistry.org SN1 reactions are favored by weak nucleophiles, polar protic solvents (which can stabilize the carbocation intermediate), and substrates that can form stable carbocations. youtube.com While a secondary carbocation is less stable than a tertiary one, the SN1 pathway can still occur under appropriate conditions. chemguide.co.uk
The bromine atom at the alpha-position of the butanamide chain is central to the compound's synthetic utility. vulcanchem.com Its high reactivity in nucleophilic substitution reactions stems from its properties as an effective leaving group. The carbon-bromine (C-Br) bond is polar, with the carbon atom carrying a partial positive charge (δ+), making it an electrophilic site susceptible to attack by nucleophiles. chemguide.co.uk
Bromide (Br⁻) is a good leaving group because it is the conjugate base of a strong acid (hydrobromic acid, HBr) and can effectively stabilize the negative charge it acquires upon departure. This inherent stability facilitates the cleavage of the C-Br bond during the substitution reaction. msu.edu The position of the bromine atom adjacent to the amide group slightly hinders nucleophilic attack due to steric effects, often requiring elevated temperatures for the reaction to proceed efficiently.
A significant transformation of this compound is its reaction with ammonia to produce 2-aminobutanamide. This reaction is typically performed in an aqueous or alcoholic ammonia solution at elevated temperatures (e.g., 45–60°C) and proceeds via an SN2 mechanism. The process results in the formation of a racemic mixture of the product, denoted as DL-2-aminobutanamide. Although the reaction starts with an SN2-typical inversion, prolonged reaction times can lead to racemization.
DL-2-aminobutanamide is a valuable intermediate, particularly in the synthesis of chiral pharmaceuticals. The racemic mixture can be separated into its individual enantiomers (D- and L- forms) through resolution processes, often involving the use of a chiral resolving agent like L-tartaric acid. google.com The resulting enantiomerically pure compounds, such as S-2-aminobutanamide hydrochloride (also known as (R)-2-Aminobutanamide hydrochloride), are critical chiral precursors for synthesizing specific active pharmaceutical ingredients. google.combldpharm.com
Table 1: Ammonolysis of this compound
| Reactant | Nucleophile | Conditions | Product | Mechanism |
|---|
The susceptibility of the bromine atom to displacement allows for the synthesis of a wide range of this compound derivatives. By selecting different nucleophiles, various functional groups can be introduced at the C-2 position.
For instance, alkaline hydrolysis using a strong base like sodium hydroxide (NaOH) replaces the bromine atom with a hydroxyl group (-OH), yielding 2-hydroxybutanamide (B2969942). This reaction also follows an SN2 pathway. Other nucleophiles can be employed to create novel functionalized amino acids and other complex molecules, highlighting the compound's role as a versatile synthetic intermediate. acs.org
Table 2: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| Hydroxide (OH⁻) | Alkaline reflux | 2-Hydroxybutanamide |
| Thiolate (RS⁻) | Basic conditions | 2-(Alkylthio)butanamide |
Ammonia Substitution to Yield DL-2-Aminobutanamide and Chiral Precursors
Reactions Involving the Amide Functional Group
The amide group contains both hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the carbonyl oxygen). uni-siegen.de This allows this compound to participate in intermolecular hydrogen bonding. cymitquimica.com This capability influences its physical properties, such as its solubility in polar solvents like water and alcohols. cymitquimica.com
These hydrogen bonding interactions can also affect reactivity. In the solid state, hydrogen bonding can influence the crystal packing and conformational preferences of the molecule. In solution, solvation of the amide group via hydrogen bonding can modulate the molecule's reactivity by affecting the electronic environment of the nearby electrophilic carbon center. msu.edu For example, solvents capable of hydrogen bonding can stabilize the transition state in certain reactions, thereby influencing the reaction rate. msu.edu
Participation in Carbon-Carbon and Carbon-Heteroatom Bond Formation
This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom at the alpha-position to the carbonyl group. vulcanchem.com This strategic placement makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Carbon-Carbon Bond Formation:
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. This compound can participate in such reactions through several mechanisms. For instance, in cross-coupling reactions, the bromide acts as a leaving group, allowing for the introduction of various carbon-based nucleophiles. vulcanchem.comsemanticscholar.org These reactions are often catalyzed by transition metals. semanticscholar.org
A notable application is in the synthesis of α-chiral amides. Nickel-catalyzed Negishi cross-coupling reactions of racemic α-bromo amides with organozinc reagents have been shown to be an effective method for producing enantiopure α-chiral amides. semanticscholar.org
Carbon-Heteroatom Bond Formation:
The electrophilic nature of the carbon atom bonded to the bromine in this compound also allows for the formation of bonds with various heteroatoms, such as nitrogen, oxygen, and sulfur. semanticscholar.orgnih.gov These reactions typically proceed via nucleophilic substitution, where a heteroatom-containing nucleophile displaces the bromide ion.
For example, reactions with nitrogen and oxygen nucleophiles can lead to the synthesis of aminoamides and alkoxyamides, respectively. semanticscholar.org The site-selective substitution of the bromine with O-nucleophiles can be promoted by agents like silver oxide. semanticscholar.org These transformations are fundamental in the synthesis of a wide array of compounds, including intermediates for biologically active molecules and pharmaceuticals. nih.gov
The ability of this compound to form both carbon-carbon and carbon-heteroatom bonds underscores its importance as a versatile intermediate in the synthesis of more complex molecules, including various heterocyclic compounds. vulcanchem.comlibretexts.org
Radical-Mediated Transformations
Radical reactions offer a powerful and alternative pathway for the transformation of α-haloamides like this compound, enabling the formation of diverse cyclic structures. semanticscholar.orgnih.gov These transformations can be initiated by radical initiators, transition metal redox catalysis, or visible light photoredox catalysis. semanticscholar.orgnih.gov
Cyclizations to Form Lactams
A significant application of radical-mediated transformations involving this compound and its derivatives is the synthesis of lactams, particularly β-lactams and γ-lactams. nih.govresearchgate.netresearchgate.net β-Lactams are a key structural motif in many antibiotic drugs. researchgate.net
One established method involves the 4-exo-trig radical cyclization of N-alkenyl-α-bromo amides. researchgate.netmolaid.com For instance, the treatment of an α-bromobutanamide derivative with tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN) can lead to the formation of a β-lactam. researchgate.netmolaid.com These cyclizations can exhibit stereoselectivity, providing a route to chiral β-lactams which are valuable intermediates in the synthesis of carbapenem (B1253116) antibiotics. researchgate.net The efficiency of these cyclizations can be influenced by substituents on the nitrogen and the double bond. molaid.com
γ-Lactams, or pyrrolidones, which are also present in numerous biologically active compounds, can be synthesized through radical-based approaches. beilstein-journals.org For example, a two-step sequence involving a tandem nucleophilic substitution/Brook rearrangement/radical oxygenation followed by a persistent radical effect-based 5-exo-trig radical cyclization of α-(aminoxy)amides can produce functionalized γ-lactams. beilstein-journals.org
Transition Metal Redox Catalysis
Transition metal catalysis provides a versatile platform for initiating radical reactions under mild conditions. nih.govuq.edu.au The merger of transition metal catalysis with electrochemistry, for instance, allows for the generation of highly reactive radical species from abundant starting materials. nih.gov Transition metal complexes can act as redox-active electrocatalysts, facilitating electron transfer and controlling the reactivity of intermediates. nih.govrsc.org
In the context of α-haloamides, transition metal complexes can be used to mediate radical cyclizations. semanticscholar.org For example, copper complexes have been employed as a more convenient alternative to organostannane reagents for these transformations. semanticscholar.org The catalytic cycle often involves the transition metal complex undergoing redox changes to facilitate the formation and subsequent reaction of the radical intermediate. uq.edu.auresearchgate.net
Visible Light Photoredox Catalysis
Visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis for initiating radical reactions. beilstein-journals.orgsigmaaldrich.comrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single electron transfer processes to generate radical intermediates from suitable precursors. beilstein-journals.orgrsc.org
For α-haloamides, visible light photoredox catalysis offers a straightforward method for radical-mediated transformations, including cyclizations to form cyclic compounds. semanticscholar.orgnih.gov This method avoids the use of high-energy UV light, which can lead to side reactions, and often proceeds under mild conditions. rsc.org The photocatalyst, typically a transition-metal complex like [Ru(bpy)3]Cl2 or an organic dye, gets excited by visible light and can then interact with the α-haloamide to generate the desired radical species. beilstein-journals.orgmdpi.com This strategy has been successfully applied to a variety of synthetic transformations, highlighting its broad potential. sigmaaldrich.comnih.gov
Cross-Coupling Reactions with Various Coupling Partners
Cross-coupling reactions are a powerful class of reactions in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For α-haloamides like this compound, these reactions have been extensively employed, significantly expanding their synthetic utility. semanticscholar.orgnih.gov
C(sp³), C(sp²), and C(sp) Coupling Partners
The bromine atom in this compound serves as an effective leaving group in transition metal-catalyzed cross-coupling reactions, allowing for the formation of bonds with a wide range of carbon nucleophiles, including those with sp³, sp², and sp hybridization. semanticscholar.orgnih.gov
C(sp³)-C(sp²) Coupling:
The coupling of a C(sp³) electrophile like this compound with a C(sp²) nucleophile is a common transformation. nih.gov For example, nickel-catalyzed cross-coupling reactions have been developed for this purpose. chemrxiv.org Dual photoredox/nickel catalysis has also been employed for the cross-electrophile coupling of aryl and alkyl electrophiles. chemrxiv.org These methods often utilize readily available starting materials and proceed under relatively mild conditions. nih.gov
C(sp²)-C(sp²) Coupling:
While this compound itself is a C(sp³) electrophile, the principles of cross-coupling can be illustrated with related systems. The palladium-catalyzed Suzuki-Miyaura coupling of aryl halides (C(sp²)-X) with arylboronic acids is a well-established method for forming C(sp²)-C(sp²) bonds. nih.gov Highly selective couplings can be achieved even in the presence of other reactive sites, such as a C(sp³)-Cl bond, by careful choice of the catalyst and ligands. nih.gov
C(sp)-C(sp²) and Other Couplings:
The versatility of cross-coupling reactions extends to the formation of bonds between C(sp²) and C(sp) centers, as well as C(sp³)-C(sp³) bonds. illinois.eduresearchgate.net For instance, palladium-catalyzed Sonogashira coupling is a common method for C(sp²)-C(sp) bond formation. While direct examples with this compound are less common in the provided context, the general principles of these reactions highlight the potential for α-haloamides to participate in a wide array of coupling transformations. researchgate.net The development of new catalytic systems, including those that are metal-free, continues to expand the scope and applicability of these powerful bond-forming reactions. preprints.org
Palladium-Catalyzed α-Arylation of α-Bromoamides
The palladium-catalyzed α-arylation of amides represents a powerful method for the formation of carbon-carbon bonds, specifically for creating α-aryl amides which are prevalent in many biologically active compounds. thieme-connect.desemanticscholar.org Traditional methods often relied on the use of strong bases and alkali metal enolates, which limited the functional group tolerance of the reaction. organic-chemistry.org The development of palladium-catalyzed cross-coupling reactions using α-bromoamides, such as this compound, with organometallic reagents has provided a more versatile and practical alternative. thieme-connect.de
A significant advancement in this area involves the use of zinc enolates, which can be generated in situ from α-bromo amides. organic-chemistry.orgorganic-chemistry.org This approach, developed by Hartwig and colleagues, broadens the scope of the α-arylation of aryl and vinyl bromides. organic-chemistry.org The reactions can be conducted under mild conditions, often at room temperature or 70°C, and are compatible with a wide array of functional groups, including esters, ketones, and even sensitive groups like nitro and cyano. organic-chemistry.org
The general mechanism for the palladium-catalyzed α-arylation involves the oxidative addition of an aryl halide to a low-valent palladium(0) complex, followed by transmetalation with a metal enolate of the amide and subsequent reductive elimination to yield the α-arylated amide and regenerate the palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. organic-chemistry.org
Research has demonstrated the successful α-arylation of various α-bromo amides, including tertiary and secondary amides, with a range of arylboronic acids in Suzuki-Miyaura coupling reactions. thieme-connect.de For instance, a modified catalytic system of [Pd(PPh3)4, PPh3, Cu2O] has been shown to be effective for the arylation of α-bromo amides. thieme-connect.de
Table 1: Examples of Palladium-Catalyzed α-Arylation of α-Bromoamides This table is for illustrative purposes and may not represent reactions with this compound specifically, but rather the general class of α-bromoamides.
| α-Bromoamide Substrate | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| α-bromo tertiary amide | Phenylboronic acid | Pd(OAc)2, P(Nap)3 | K3PO4 | THF | rt | 81 | thieme-connect.de |
| General α-bromo amides | Arylboronic acids | [Pd(PPh3)4], PPh3, Cu2O | - | - | - | - | thieme-connect.de |
| General α-bromo amides | Aryl bromides | Pd(dba)2, ligand | NaOtBu | Toluene | 100 | - | organic-chemistry.org |
Application in Flow Chemistry for Production of Amides
Flow chemistry has emerged as a powerful tool for the synthesis of amides, offering advantages such as improved safety, scalability, and process control compared to traditional batch methods. uva.nlnih.gov While the direct application of this compound in flow chemistry for amide production is not extensively detailed in the provided search results, the principles of flow synthesis of amides are well-established and can be extrapolated. nih.govnih.gov
The synthesis of amides in a flow system typically involves the continuous pumping of reactants through a heated and pressurized reactor. nih.gov For the production of amides from a starting material like this compound, a key transformation would be a nucleophilic substitution at the α-carbon. For instance, the reaction of an α-haloamide with an amine can lead to the formation of an α-amino amide. nih.gov This type of reaction has been successfully implemented in flow chemistry for the production of molecules like Lidocaine. nih.gov
A general workflow for the flow synthesis of an amide from an α-bromoamide would involve:
Reactant Streams: Separate streams for the α-bromoamide (e.g., this compound) and the nucleophilic amine, each dissolved in a suitable solvent.
Mixing: The reactant streams are combined in a T-mixer or similar device before entering the reactor.
Reaction Coil: The mixed stream flows through a heated and sometimes pressurized coil or microreactor, where the reaction takes place. The residence time in the reactor is controlled by the flow rate and the reactor volume.
Quenching/Work-up: The product stream can be continuously quenched or passed through a purification module.
The use of flow chemistry can be particularly advantageous for reactions that are exothermic or involve hazardous reagents or intermediates, as the small reactor volume enhances heat transfer and minimizes risk. uva.nl Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. uva.nlnih.gov
Recent developments in flow chemistry have focused on sustainable and green synthesis. eurekaselect.com This includes the use of bio-derived solvents and efficient coupling reagents to minimize waste and environmental impact. eurekaselect.com While not specific to this compound, these advancements highlight the potential for developing environmentally friendly flow processes for the production of amides derived from α-halo precursors.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 2-bromobutanamide. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence for the compound's structure.
¹H NMR Spectral Analysis for α-Proton and Amide Proton Identification
The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different proton environments within the molecule. The α-proton, the hydrogen atom attached to the same carbon as the bromine atom, is of particular diagnostic importance. This proton typically appears as a multiplet in the downfield region of the spectrum, owing to the deshielding effect of the adjacent electronegative bromine atom. For instance, in a related compound, N-benzyl-2-bromobutanamide, the α-proton signal is observed as a multiplet at approximately 4.10-4.14 ppm. rsc.org
The protons of the primary amide group (-NH₂) also give rise to characteristic signals. These amide protons are often observed as a broad signal due to quadrupole broadening from the nitrogen atom and their exchange with trace amounts of water. Their chemical shift can vary but is typically found in the range of 6.5–7.0 ppm.
The remaining protons of the butyl chain, specifically the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, exhibit predictable splitting patterns based on their neighboring protons, adhering to the n+1 rule. The methylene protons adjacent to the chiral center are diastereotopic and thus chemically non-equivalent, potentially leading to more complex splitting patterns. The terminal methyl group typically appears as a triplet.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.0 | Triplet | 3H |
| -CH₂- | ~2.0-2.2 | Multiplet | 2H |
| α-CH(Br) | ~4.1-4.3 | Multiplet | 1H |
| -NH₂ | ~6.5-7.0 | Broad | 2H |
¹³C NMR Spectral Analysis for Carbonyl and Brominated Carbon Confirmation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield chemical shift, typically appearing in the range of 170–175 ppm. The carbon atom bonded to the bromine atom (the brominated carbon) is also significantly deshielded and is generally observed between 35 and 40 ppm. The remaining carbons of the butanamide chain resonate at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C H₃ | ~10-15 |
| -C H₂- | ~25-35 |
| α-C H(Br) | ~35-40 |
| C =O | ~170-175 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key analytical technique for identifying the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to molecular vibrations. specac.com
Detection of Amide C=O Stretch and N-H Bend
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the primary amide group. spectroscopyonline.com
N-H Stretching : Primary amides exhibit two distinct N-H stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the N-H bonds. specac.com The presence of two bands in this region is a clear indicator of a primary amide (-NH₂).
C=O Stretching (Amide I band) : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed around 1650 cm⁻¹. specac.comspectroscopyonline.com This is often referred to as the Amide I band.
N-H Bending (Amide II band) : The N-H bending vibration, known as the Amide II band, appears as a strong absorption in the region of 1620-1550 cm⁻¹. msu.edu
Analysis of Vibrational Frequencies in Relation to Molecular Structure
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Primary Amide | 3400-3200 (two bands) | Medium |
| C-H Stretch | Alkyl | 3000-2850 | Medium |
| C=O Stretch | Primary Amide | ~1650 | Strong |
| N-H Bend | Primary Amide | ~1620-1550 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and elucidating its structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This precision is essential for unambiguously determining the elemental formula of a compound, a task that is often impossible with low-resolution mass spectrometry. alevelchemistry.co.uk For this compound (C₄H₈BrNO), the theoretical monoisotopic mass is 164.97893 Da. nih.govchemspider.com
HRMS analysis can distinguish this compound from other compounds that might have the same nominal mass but different elemental compositions. alevelchemistry.co.uk By comparing the experimentally measured accurate mass with the theoretically calculated mass, researchers can confirm the identity of the molecular ion with a high degree of confidence. measurlabs.com In many analyses, the protonated molecule [M+H]⁺ is observed.
| Ion Species | Elemental Formula | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| [M]⁺ | C₄H₈BrNO | 164.97893 | 164.97911 | 1.09 |
| [M+H]⁺ | C₄H₉BrNO | 165.98671 | 165.98689 | 1.08 |
Application in Monitoring Degradation Products
The chemical stability of this compound can be assessed under various conditions, such as hydrolysis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a key technique for identifying and monitoring the formation of degradation products over time. researchgate.net For instance, under hydrolytic conditions, the bromine atom can be substituted by a hydroxyl group, leading to the formation of 2-hydroxybutanamide (B2969942).
MS can detect the emergence of this degradation product by identifying its unique molecular ion peak. This allows for a detailed understanding of the degradation pathways and kinetics.
| Compound Name | Elemental Formula | Molecular Weight (g/mol) | Anticipated m/z of [M+H]⁺ |
|---|---|---|---|
| This compound (Parent) | C₄H₈BrNO | 166.02 | 167.0 |
| 2-Hydroxybutanamide (Degradation Product) | C₄H₉NO₂ | 103.12 | 104.1 |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Gas and liquid chromatography are vital for both monitoring the synthesis of this compound and quantifying its purity.
Gas Chromatography (GC) for Reaction Progress Tracking
Gas Chromatography (GC) is an effective method for monitoring the progress of the synthesis of this compound. When synthesizing the compound from a precursor like 2-bromo-butyric acid, small aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed.
The resulting chromatograms show the depletion of the starting material peak and the simultaneous growth of the product peak corresponding to this compound. This allows chemists to determine the optimal reaction time and conditions to maximize the yield. shu.ac.uk
| Reaction Time (Hours) | Peak Area (Reactant: 2-bromo-butyric acid) | Peak Area (Product: this compound) |
|---|---|---|
| 0 | 100% | 0% |
| 1 | 65% | 35% |
| 2 | 30% | 70% |
| 3 | 5% | 95% |
| 4 | <1% | >99% |
High-Performance Liquid Chromatography (HPLC) for Product Purity Quantification
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of the final this compound product. mdpi.com Following synthesis and purification steps like recrystallization or column chromatography, HPLC analysis is used to quantify the amount of this compound relative to any remaining impurities. In optimized synthetic batches, purities exceeding 99% can be achieved and accurately measured. The high sensitivity and resolution of HPLC make it suitable for detecting even trace levels of impurities. researchgate.net
| Batch Number | Purification Method | Purity by HPLC (%) |
|---|---|---|
| B01 | Recrystallization (Ethanol) | 98.5 |
| B02 | Column Chromatography | 99.2 |
| B03 | Recrystallization (Methanol) | 99.5 |
Elemental Analysis for Stoichiometry Verification
Elemental analysis is a fundamental analytical procedure that determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a compound. The results are used to verify the empirical and molecular formula of a synthesized compound, confirming its stoichiometry. For this compound (C₄H₈BrNO), the experimentally determined percentages must align closely with the theoretically calculated values to validate the compound's identity and purity.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 4 | 48.044 | 28.95% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.86% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 48.13% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.44% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.64% |
| Total | - | - | 166.018 | 100.00% |
X-ray Diffraction (XRD) for Crystallinity and Solid-State Stability Studies
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, XRD would be instrumental in characterizing its solid-state properties, including crystallinity, polymorphism, and stability. While specific, publicly available crystal structure data for this compound is limited, the principles of the technique and its application provide a clear framework for its potential analysis.
The analysis of a crystalline solid like this compound with XRD involves directing X-rays onto a sample and measuring the scattering pattern. Crystalline substances, due to their ordered atomic arrangement, diffract X-rays in specific directions, producing a unique diffraction pattern of sharp peaks. researchgate.netretsch.com The positions and intensities of these peaks are a fingerprint of the compound's crystal lattice structure. researchgate.net
Crystallinity Assessment:
For this compound, which can exist as a solid, XRD is the primary method to assess its degree of crystallinity. cymitquimica.com A highly crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous or semi-crystalline sample will show broad, diffuse humps. icdd.com The percentage of crystallinity can be quantified by comparing the integrated area of the crystalline peaks to the total area of the pattern (crystalline peaks and amorphous halo).
Hypothetical XRD Data for Crystallinity Analysis of this compound:
| Sample Batch | Predominant Peak Position (2θ) | FWHM (°) | Relative Intensity (%) | Calculated % Crystallinity |
| Batch A | 20.5 | 0.15 | 100 | 95% |
| Batch B | 20.5 | 0.30 | 80 | 70% |
| Batch C | N/A (Broad Hump) | N/A | Low | <10% (Amorphous) |
Solid-State Stability Studies:
The stability of a pharmaceutical ingredient in its solid form is crucial for its shelf-life and efficacy. malvernpanalytical.com XRD is a key tool for monitoring changes in the solid state of this compound over time or under stress conditions (e.g., changes in temperature and humidity). researchgate.net
Degradation or polymorphic transformation of this compound would be observable as changes in its XRD pattern. malvernpanalytical.com For instance, the appearance of new peaks could indicate the formation of a different polymorph or a degradation product. Conversely, a decrease in the intensity of characteristic peaks and the growth of an amorphous halo could signal a loss of crystallinity. researchgate.net
Detailed Research Findings from Stability Studies:
While specific XRD stability studies on this compound are not widely published, research on similar brominated amides and other organic molecules provides insights into the expected findings. Studies on related compounds have shown that hydrogen-bonding networks play a significant role in thermal stability. For example, the presence of strong hydrogen-bonding interactions, such as N-H⋯O motifs, can enhance solid-state stability. In the case of this compound, intermolecular interactions involving the amide group and the bromine atom would be of primary interest in its crystal packing and stability.
Simulated XRD Data for a 6-Month Stability Study of this compound at 40°C/75% RH:
This interactive table simulates the kind of data that would be generated in a stability study of this compound. It tracks the intensity of a major characteristic peak over time. A significant decrease in intensity would suggest instability.
| Time Point | Characteristic Peak (2θ) | Peak Intensity (counts) | % of Initial Intensity | Observations |
| Initial | 20.5 | 5000 | 100% | Sharp, well-defined peak. |
| 1 Month | 20.5 | 4950 | 99% | No significant change. |
| 3 Months | 20.5 | 4800 | 96% | Slight decrease in intensity. |
| 6 Months | 20.5 | 4500 | 90% | Noticeable decrease in intensity, slight peak broadening. |
Computational Chemistry and Theoretical Studies
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are employed to explore the conformational landscape of 2-Bromobutanamide. mdpi.comwiley.com These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and preferred shapes (conformers). mdpi.comwiley.combiorxiv.org Due to the rotational freedom around its carbon-carbon single bonds, this compound can exist in multiple conformational states.
Key insights from conformational analysis include:
Rotational Isomers: The spatial arrangement of the bromine atom relative to the amide group can vary significantly, leading to different rotational isomers.
Intramolecular Interactions: The stability of these conformers is influenced by intramolecular forces, such as steric hindrance between the bulky bromine atom and other parts of the molecule, as well as potential weak hydrogen bonds between the amide hydrogens and the bromine atom. Computational studies suggest that extended conformations are generally favored to minimize steric repulsion.
Conformational Energy Landscape: MD simulations can map the potential energy surface of the molecule, identifying the lowest energy (most stable) conformations and the energy barriers between them. mdpi.commdpi.com This information is crucial for understanding how the molecule behaves in different environments.
Table 1: Key Aspects of Molecular Dynamics Simulations for this compound
| Parameter | Description | Significance for this compound |
| Force Field | A set of parameters used to calculate the potential energy of the system. | Determines the accuracy of the simulation in representing the interactions within and between molecules. |
| Solvent Model | Explicit or implicit representation of the solvent environment. | Crucial for studying the behavior of this compound in solution, as solvent can influence conformational preferences. |
| Simulation Time | The duration of the simulation. | Longer simulation times allow for more thorough exploration of the conformational space. |
| Temperature & Pressure | Controlled parameters that mimic experimental conditions. | Affects the kinetic energy of the atoms and thus the accessible conformations. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netrutgers.eduaps.org It provides a balance between accuracy and computational cost, making it a popular choice for studying molecules of the size of this compound. researchgate.netrutgers.eduaps.org
DFT calculations are instrumental in determining the most stable three-dimensional structure of this compound, a process known as geometry optimization. faccts.descm.com By finding the minimum energy arrangement of the atoms, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. faccts.de
Furthermore, DFT is used to model transition states, which are the high-energy structures that molecules pass through during a chemical reaction. arxiv.orgwpmucdn.com For instance, in a nucleophilic substitution reaction involving this compound, DFT can calculate the structure and energy of the transition state as the nucleophile attacks the carbon atom bonded to the bromine. arxiv.orgwpmucdn.com This information is vital for understanding the reaction mechanism and predicting reaction rates. arxiv.orgwpmucdn.com A common functional used for such calculations is B3LYP, often paired with a basis set like 6-31G(d). wpmucdn.com
The bromine atom in this compound makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. DFT calculations can quantify this reactivity. d-nb.inforesearchgate.netvub.ac.be By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), DFT can predict which sites are most likely to react. researchgate.net
For nucleophilic substitution reactions, DFT can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. d-nb.info A lower activation energy implies a faster reaction. These theoretical predictions can be validated by comparing them with experimental kinetic data.
Table 2: Predicted Reactivity Parameters from DFT
| Parameter | Description | Relevance to this compound |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Lower Ea for nucleophilic substitution indicates higher reactivity. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy gap and shape of these orbitals provide insights into chemical reactivity and the site of nucleophilic attack. |
| Electrostatic Potential (ESP) Map | A visual representation of the charge distribution in a molecule. | Highlights the electron-deficient (electrophilic) carbon atom attached to the bromine. |
Geometry Optimization and Transition State Modeling
Solvent Effects Modeling (e.g., COSMO-RS)
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are used to predict these solvent effects. nih.govwikipedia.orgfaccts.de COSMO-RS is a powerful method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of liquids and solutions. wikipedia.orgrsc.org
For this compound, COSMO-RS can be used to:
Predict solubility: Estimate the solubility of this compound in various solvents.
Simulate solvation: Model how the solvent molecules arrange themselves around the this compound molecule. This is particularly important for polar solvents that can stabilize charged intermediates and transition states in nucleophilic substitution reactions.
Calculate activation energies in solution: By incorporating solvent effects, COSMO-RS can provide more accurate predictions of reaction rates in different solvents. nih.govrsc.org
Prediction of Spectroscopic Properties from Theoretical Calculations
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. For example, DFT calculations can be used to predict:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This can help in identifying the characteristic vibrations of the amide and C-Br bonds.
Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the hydrogen and carbon atoms in the molecule.
Electronic Circular Dichroism (ECD) spectra: For chiral molecules, theoretical methods can predict the ECD spectrum, which is crucial for determining the absolute configuration of enantiomers. acs.org
Understanding Intermolecular and Intramolecular Interactions
Computational methods are essential for elucidating the non-covalent interactions that govern the structure and properties of this compound.
Intramolecular Interactions: As mentioned in the conformational analysis, weak intramolecular hydrogen bonds between the amide group and the bromine atom can influence the molecule's preferred shape.
Intermolecular Interactions: In the solid state, this compound molecules interact with each other through a network of intermolecular forces. researchgate.netresearchgate.net These include:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong intermolecular hydrogen bonds that are crucial in determining the crystal packing. researchgate.net
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules.
Understanding these interactions is key to predicting the crystal structure and physical properties like the melting point of this compound. researchgate.net
Hydrogen-Bonding Networks
The molecular structure of this compound, featuring an amide group, allows it to function as both a hydrogen bond donor and acceptor. cymitquimica.com This capability is fundamental to the formation of extensive hydrogen-bonding networks, which are a key factor in the stabilization of its crystal lattice. The amide's N-H group acts as the donor, while the carbonyl oxygen serves as the acceptor.
| Interaction Type | Description | Significance |
| N–H⋯O | Hydrogen bond between the amide hydrogen (donor) and a carbonyl oxygen (acceptor) of a neighboring molecule. | Primary interaction responsible for forming chains or sheets in the crystal lattice. |
| C–H⋯Br | Weak hydrogen bond between a carbon-hydrogen bond and the bromine atom. | Contributes to the overall stability of the crystal packing. |
| C–H⋯O | Weak hydrogen bond involving a C-H bond and the carbonyl oxygen. | Plays a role in the fine-tuning of the supramolecular architecture. researchgate.net |
| Halogen Bonding | Noncovalent interaction involving the bromine atom as a halogen bond donor. | Adds further stability to the crystalline structure. |
Van der Waals Interactions
Van der Waals forces, encompassing London dispersion forces and dipole-dipole interactions, are significant in the molecular packing of this compound. researchgate.net These forces, although weaker than hydrogen bonds, are crucial for determining how molecules arrange themselves in the crystal lattice. acs.org The size of the atoms involved directly influences the strength of these interactions. For instance, the van der Waals radius of a bromine atom is approximately 195 pm, while that of a methyl group is about 200 pm. shu.ac.uk
Chirality Induction and Association Studies
The chiral center at the second carbon atom of this compound makes it a subject of interest in stereochemical studies. Research has demonstrated that its chirality can be recognized in host-guest systems. In one notable study, a chiral crystalline host, an N,N′-ditrityl amino amide, was used to selectively include various amide guests. researchgate.net
This experiment showed a high degree of enantioselectivity for N-phenyl this compound. The host cavity preferentially included the (S)-enantiomer, resulting in an enantiomeric excess (ee) of 83%. researchgate.netresearchgate.net This selective inclusion is governed by a combination of intermolecular forces within the host's cavity, including hydrogen bonds, CH⋯O interactions, and van der Waals interactions, which create a chiral recognition environment. researchgate.net Such studies highlight the potential for separating enantiomers of this compound derivatives through crystallization with a chiral host. The use of chiral inducers is a recognized strategy for creating supramolecular systems with a specific handedness. mdpi.com
| Host Compound | Guest Compound | Enantiomeric Excess (ee) | Major Enantiomer | Key Interactions |
| Chiral N,N′-ditrityl amino amide | N-phenyl this compound | 83% | S-form | Hydrogen bonds, Van der Waals interactions, CH⋯O interactions researchgate.netresearchgate.net |
| Chiral N,N′-ditrityl amino amide | N-phenyl 2-chlorobutanamide | 82% | S-form | Hydrogen bonds, Van der Waals interactions, CH⋯O interactions researchgate.netresearchgate.net |
| Chiral N,N′-ditrityl amino amide | N-phenyl 2-methylbutanamide | 67% | S-form | Hydrogen bonds, Van der Waals interactions, CH⋯O interactions researchgate.netresearchgate.net |
Applications in Advanced Organic Synthesis
Building Block in the Synthesis of Biologically Active Compounds
2-Bromobutanamide serves as a fundamental component in the synthesis of various biologically active compounds. lookchem.com Its reactive nature, due to the presence of a bromine atom, makes it an ideal starting material for creating more complex molecules with specific therapeutic properties. lookchem.com This reactivity is particularly useful in nucleophilic substitution reactions, where the bromine atom can be easily replaced by other functional groups, leading to a wide array of derivatives.
One notable application is in the creation of compounds with antinociceptive properties, which are effective in reducing pain. Derivatives of N-benzyl-2-bromobutanamide, for instance, have shown promise in neuropathic pain models in rodents, without causing motor impairment. This highlights the potential of this compound in developing new pain management therapies.
The versatility of this compound is further demonstrated in its use in proteomics research, where it helps in studying protein interactions and functions. Its ability to modify proteins allows researchers to better understand their roles in various biological processes.
Precursor for Functionalized Amino Acids
This compound is a key precursor in the synthesis of functionalized amino acids, which are modified versions of the building blocks of proteins. These novel amino acids have significant applications in neurological research.
Synthesis of Novel Amino Acids
The synthesis of novel amino acids from this compound opens up new avenues for drug discovery and development. A crucial reaction in this process is the reaction of this compound with ammonia (B1221849) to produce DL-2-aminobutanamide. This resulting compound is a racemic mixture, meaning it contains equal amounts of both stereoisomers, and serves as a vital precursor for creating chiral amino acids.
The process of creating these novel amino acids often involves the use of protecting groups, such as the trityl group, to control the reactivity of the amino acid during synthesis. researchgate.netresearchgate.net This allows for precise modifications to the amino acid structure, leading to the development of compounds with specific biological activities. researchgate.net
Inhibitors for GABA Transporters in Neurological Research
A significant application of these novel amino acids is in the development of inhibitors for GABA transporters. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its levels. nih.govpatsnap.com By inhibiting these transporters, the concentration of GABA in the brain can be increased, which can have therapeutic effects in various neurological disorders. patsnap.com
Derivatives of this compound have been shown to be effective inhibitors of specific GABA transporter subtypes, such as mGAT2 and mGAT4. nih.gov This selectivity is important as it allows for the development of drugs with fewer side effects. patsnap.com Research has shown that these inhibitors can have antinociceptive properties, making them potential treatments for neuropathic pain. nih.gov
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is a widely used intermediate in the synthesis of both pharmaceuticals and agrochemicals. lookchem.com Its versatility allows it to be a key component in the production of a wide range of products in these industries. lookchem.com
In the pharmaceutical industry, this compound is used to create various drugs with specific therapeutic properties. lookchem.com For example, it is a key intermediate in the synthesis of Levetiracetam, an anti-epileptic drug. google.com The synthesis of (S)-2-aminobutanamide, a crucial intermediate for Levetiracetam, starts from this compound. google.com
In the agrochemical sector, this compound serves as a precursor in the production of various crop protection agents. lookchem.com Its role in this industry is vital for the development of effective and efficient agricultural products. lookchem.com
Role in Formation of Diverse Heterocycles
This compound plays a role in the formation of diverse heterocyclic compounds. cymitquimica.com Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are a common feature in many biologically active molecules. msu.edu
The reactivity of this compound allows it to participate in various cyclization reactions, leading to the formation of different heterocyclic systems. For example, it can be used in the synthesis of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol, which have shown potential as antibacterial and lipoxygenase enzyme inhibitors. researchgate.net
Furthermore, this compound can be used to create BN-containing heterocycles, which have different properties and reactivity compared to their carbon-based counterparts. rsc.org This opens up new possibilities for the design and synthesis of novel compounds with unique biological activities. rsc.org
Synthesis of Chiral Intermediates for Pharmaceuticals
This compound is a crucial starting material for the synthesis of chiral intermediates, which are essential for the production of many modern pharmaceuticals. nih.gov Chirality, or the "handedness" of a molecule, is a critical factor in drug efficacy, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities.
The synthesis of chiral intermediates often involves enzymatic processes, which can produce compounds with high optical purity. nih.govchiralvision.com For example, the reaction of this compound with ammonia yields DL-2-aminobutanamide, which can then be resolved into its individual enantiomers. The (S)-enantiomer, L-2-aminobutyrylamide hydrochloride, is a key chiral intermediate used in the synthesis of various pharmaceuticals.
The use of chiral hosts, such as N,N'-ditrityl amino amides, can also be employed for the enantioselective inclusion of racemic compounds like N-phenyl this compound, achieving high enantiomeric excess. researchgate.net This highlights the importance of this compound in the development of stereochemically pure pharmaceuticals.
Biological and Pharmacological Research Perspectives
Enzyme Mechanism and Protein Modification Studies
The chemical structure of 2-bromobutanamide, featuring a reactive bromine atom, makes it a valuable tool in biochemical and pharmacological research for studying enzyme mechanisms and protein modifications.
Covalent Modification of Amino Acid Residues
This compound and its derivatives can covalently modify specific amino acid residues within proteins. The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack by the side chains of amino acids such as cysteine, histidine, and lysine. This targeted modification can introduce structural changes that may alter the protein's stability and function. For instance, such modifications can be employed in protein engineering to enhance the thermal stability and catalytic efficiency of enzymes.
Post-translational modifications (PTMs) of proteins, such as phosphorylation and methylation, are crucial for regulating their function. mdpi.comfiveable.me The covalent attachment of molecules like this compound can mimic or block these natural PTMs, providing insights into their roles in cellular signaling and metabolism. mdpi.comnih.gov The study of how these modifications affect protein-protein interactions and signaling pathways is a significant area of research. mdpi.com
Investigation of Enzyme Inhibitors and Activators
The ability of this compound derivatives to covalently bind to enzymes makes them useful for identifying and characterizing enzyme inhibitors and activators. By reacting with amino acid residues in the active site or allosteric sites, these compounds can irreversibly inhibit or, in some cases, activate enzymatic activity. This allows researchers to probe the structure and function of enzyme active sites and to identify key residues involved in catalysis.
For example, derivatives of this compound have been investigated for their potential to inhibit various enzymes. researchgate.net In some studies, the introduction of a bromo-functionalized amide has been a key step in the synthesis of potent enzyme inhibitors. researchgate.net The mechanism often involves the nucleophilic displacement of the bromine atom by a residue in the enzyme's active site, leading to irreversible inhibition.
Pharmacological Activities of this compound Derivatives
Research into the derivatives of this compound has revealed a range of potential pharmacological activities, particularly in the realm of neurology.
Anticonvulsant Activity of Structurally Similar Compounds
While direct studies on the anticonvulsant properties of this compound are limited, research on structurally related halogenated amides has shown promise in the development of new antiepileptic drugs. The mechanisms of action for many antiepileptic drugs involve the modulation of voltage-gated sodium channels, calcium channels, or GABAergic neurotransmission. luqmanpharmacyglb.com
Studies on various synthesized compounds have demonstrated that specific structural features, such as the presence of certain substituents on an aromatic ring, can confer potent anticonvulsant activity in animal models of seizures. luqmanpharmacyglb.comnih.gov For instance, some novel alaninamide derivatives and phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids have shown significant anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.govmdpi.com These findings suggest that derivatives of this compound could be explored for similar activities.
Antiallodynic and Antihyperalgesic Properties in Neuropathic Pain Models
Derivatives of this compound have shown significant potential in the management of neuropathic pain. Specifically, N-benzyl-2-bromobutanamide derivatives have demonstrated antinociceptive effects in rodent models without causing motor impairment.
In-depth studies have synthesized and evaluated novel functionalized amino acids derived from this compound. acs.orgnih.gov Certain derivatives have exhibited both antiallodynic (reducing pain from non-painful stimuli) and antihyperalgesic (reducing exaggerated pain from painful stimuli) properties in models of chemotherapy-induced and diabetic neuropathic pain. acs.orgacs.org For example, specific compounds showed notable efficacy in reducing tactile allodynia and thermal hyperalgesia in mice. acs.org
Targeting GABA Transporters
A key mechanism underlying the pharmacological effects of some this compound derivatives is their interaction with GABA transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GATs. nih.gov Inhibiting these transporters increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission, which can be beneficial in conditions like epilepsy and neuropathic pain. acs.orgnih.gov
Research has focused on developing derivatives that can selectively inhibit different subtypes of GATs (mGAT1-4). acs.orgnih.govacs.org For instance, modifications to the N-benzylamide structure of this compound derivatives have led to compounds with enhanced inhibitory potency against specific GAT subtypes. One study identified a derivative that was a potent inhibitor of mGAT4, while another showed high potency for mGAT2. acs.orgacs.org These findings highlight the potential for developing subtype-selective GAT inhibitors based on the this compound scaffold for the treatment of various neurological disorders. acs.org
In Vitro and In Vivo Biological Evaluation Methodologies
The biological and pharmacological assessment of compounds derived from this compound involves a range of methodologies to determine their potential therapeutic effects and safety profiles. These evaluations span from enzymatic and cellular assays to comprehensive animal model studies.
Enzyme Inhibition Assays (e.g., Lipoxygenase, Acetylcholinesterase)
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes involved in disease pathways.
Lipoxygenase (LOX) Inhibition Assays: Lipoxygenases are enzymes implicated in inflammatory processes as they are involved in the synthesis of leukotrienes from arachidonic acid. sigmaaldrich.com The inhibitory activity of a compound against LOX can be determined using a spectrophotometric or fluorometric method. sigmaaldrich.commdpi.com In a typical fluorometric assay, lipoxygenase converts a substrate to an intermediate that reacts with a non-fluorescent probe to generate a fluorescent product. sigmaaldrich.com The signal intensity, measured at specific excitation and emission wavelengths (e.g., λEx = 500 nm/λEm = 536 nm), is proportional to the enzyme's activity. sigmaaldrich.com A decrease in fluorescence in the presence of a test compound indicates inhibition.
Acetylcholinesterase (AChE) Inhibition Assays: Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. assaygenie.com Inhibition of AChE is a primary strategy for managing Alzheimer's disease. assaygenie.commdpi.com The most common method for measuring AChE inhibition is the Ellman method. assaygenie.commdpi.com In this colorimetric assay, AChE hydrolyzes a substrate like acetylthiocholine. The resulting product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified by measuring its absorbance at approximately 412 nm. assaygenie.com A reduction in the yellow color indicates enzymatic inhibition.
GABA Uptake Inhibition Assays in Cell Lines
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its transport is regulated by GABA transporters (GATs). nih.govacs.org The inhibition of GATs can enhance GABAergic neurotransmission, a mechanism with potential therapeutic value for conditions like neuropathic pain and seizures. acs.orgacs.org Derivatives of this compound have been evaluated as GABA uptake inhibitors.
The standard methodology involves using human embryonic kidney cells (HEK-293) that are engineered to stably express one of the four mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, mGAT4). acs.orgacs.org The inhibitory potency of test compounds is determined through a [3H]GABA uptake assay. nih.govacs.org In this assay, the cells are incubated with the radiolabeled [3H]GABA and the test compound. The amount of radioactivity taken up by the cells is measured, and a reduction in uptake compared to a control group indicates inhibition. The results are often expressed as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). acs.org
| Compound | Target | Inhibitory Potency (pIC50) | Reference |
|---|---|---|---|
| 2RS,4RS-39c | mGAT4 | 5.36 | nih.govacs.org |
| 50a | mGAT2 | 5.43 | nih.govacs.org |
| 56a | mGAT4 | 5.04 (moderate selectivity) | nih.govacs.org |
Neurotoxicity and Motor Deficit Assessments in Animal Models
When a compound shows promising in vitro activity, it is advanced to in vivo testing in animal models to assess its efficacy and potential adverse effects, such as neurotoxicity and motor impairment. nnk.gov.hu
Neurotoxicity Assessment: Neurotoxicity can be induced in animal models using various agents to mimic the pathology of neurodegenerative diseases like Parkinson's or Alzheimer's. nih.gov For compounds intended to treat such conditions, it is crucial to evaluate whether they exacerbate or protect against neurotoxic effects. These assessments can involve behavioral tests, histopathological examination of brain tissue, and measurement of neurochemical markers. nnk.gov.hunih.gov
Motor Deficit Assessment: The rotarod test is a widely used method to evaluate motor coordination, balance, and motor learning in rodents. acs.orgacs.org The apparatus consists of a rotating rod, and the animal's ability to remain on the rod as it accelerates is measured. A reduced latency to fall from the rod indicates a motor deficit. acs.orgacs.org In studies involving derivatives of this compound, selected compounds with analgesic activity in neuropathic pain models were subjected to the rotarod test. The findings indicated that these test compounds did not induce motor deficits, an important aspect of their safety profile. nih.govacs.orgacs.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. libretexts.org For derivatives of this compound developed as GABA uptake inhibitors, SAR studies have focused on modifying the substituents on the butanamide scaffold. acs.orgacs.org
Research has shown that diversification of lipophilic side chains at the alpha-position of N-benzylamides, synthesized from 2-bromobutanoic acid, significantly influences their inhibitory activity and selectivity toward the mGAT subtypes. acs.org
Key findings from SAR studies include:
Influence of N-benzyl moiety: Introduction of a chlorine atom at the 2-position of the benzyl (B1604629) moiety in certain oxime derivatives resulted in the highest inhibitory potency toward mGAT2 (e.g., compound 50a). acs.org
Effect of α-position substituents: Incorporating rigid moieties such as 4-(fluorene)piperidine or 4-(suberone)piperidine at the alpha position generally led to reduced activity across all GAT subtypes. acs.org In contrast, derivatives with a suberone-N-methylpropan-1-amine moiety showed inhibitory potency comparable to parent compounds. acs.org
Role of the 4-position: Introduction of an oxime subunit at the 4-position of 4-hydroxy- and 4-aminobutanamide (B1198625) derivatives was explored to understand its impact on the binding mode of mGAT1 inhibitors. acs.org Among these oxime derivatives, 4-aminobutanamide compounds displayed slightly improved inhibitory activity. acs.org
These SAR studies provide a rational basis for the design of new, more potent, and selective GAT inhibitors by systematically modifying the chemical structure derived from the this compound framework.
Stability and Degradation Studies of 2 Bromobutanamide
Solid-State Stability Analysis
The stability of 2-Bromobutanamide in its solid form is a key consideration for its long-term storage and handling. Solid-state reactions are generally slower than those in solution, but they can still lead to significant degradation over time, affecting the purity and efficacy of the compound. nih.gov
Storage Conditions and Crystallinity Changes
Proper storage conditions are paramount to maintaining the integrity of solid this compound. It is recommended to store the compound in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents. biosynth.com The container should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.
While specific long-term stability studies on the crystallinity of this compound are not extensively documented in publicly available literature, a standard methodological approach for such an analysis would involve storing the compound under controlled conditions, such as at 25°C and 60% relative humidity (RH). Changes in its crystalline structure over time would then be monitored using techniques like X-ray diffraction (XRD). anton-paar.com Such changes, or lack thereof, would provide insight into the compound's solid-state stability. It has been noted that the shorter-chain analogue, 2-bromoacetamide, exhibits higher thermal stability with a melting point of approximately 120°C, compared to this compound's melting point of around 95°C. This difference is attributed to stronger hydrogen-bonding networks in the crystal structure of 2-bromoacetamide, suggesting that the solid-state stability of this compound may be comparatively lower.
Solution Stability and Degradation Kinetics
The stability of this compound in solution is of particular interest, especially when it is used in reactions or as a stock solution. The solvent, pH, and temperature can all significantly influence its degradation rate.
pH Dependence and Accelerated Aging Studies
The hydrolytic stability of this compound is expected to be highly dependent on the pH of the solution. A general methodological approach to assess this involves preparing buffer solutions at various pH levels (e.g., pH 2, 7, and 12) and incubating the compound at a constant temperature, for instance, 25°C. The rate of degradation can then be monitored over time to determine the compound's half-life under different pH conditions.
Illustrative Data Table: Hypothetical Half-life of this compound at 25°C
| pH | Predicted Half-life (t½) | Predominant Degradation Pathway |
| 2 | ~ 48 hours | Acid-catalyzed hydrolysis of the amide |
| 7 | > 200 hours | Slow hydrolysis |
| 12 | ~ 24 hours | Base-catalyzed hydrolysis and nucleophilic substitution of bromine |
Disclaimer: This table is for illustrative purposes only and is based on general chemical principles and data from analogous compounds. Specific experimental data for this compound is not available in the cited sources.
Monitoring Degradation Products via LC-MS and UV-Vis Spectroscopy
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for monitoring the degradation of this compound and identifying its degradation products. nih.gov In a typical stability study, LC would be used to separate the parent compound from any new substances that form over time. nih.gov MS and tandem MS (MS/MS) would then provide mass information and fragmentation patterns, which are crucial for elucidating the structures of the degradation products. nih.gov
For instance, the formation of 2-hydroxybutanamide (B2969942) via hydrolysis would be identifiable by a specific mass-to-charge ratio in the mass spectrum. UV-Vis spectroscopy can also be employed to monitor degradation, for example, by tracking the release of the bromide ion, which may have a characteristic absorbance at a specific wavelength (e.g., around 260 nm).
Illustrative Data Table: Potential Degradation Products of this compound Monitored by LC-MS
| Degradation Product | Chemical Formula | Predicted m/z [M+H]⁺ | Potential Formation Condition |
| 2-Hydroxybutanamide | C₄H₉NO₂ | 104.07 | Alkaline or neutral hydrolysis |
| Butanamide | C₄H₉NO | 88.08 | Reductive dehalogenation |
| 2-Bromobutanoic acid | C₄H₇BrO₂ | 166.97 | Acid-catalyzed hydrolysis |
Disclaimer: This table presents hypothetical degradation products based on chemical reactivity. Specific experimental identification and characterization for this compound were not found in the cited sources.
Factors Influencing Stability: Temperature, Light, and Impurities
Several external factors can influence the stability of this compound:
Temperature: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of degradation of this compound in both solid and solution states. researchgate.net Storing the compound at lower temperatures is a key measure to prolong its shelf-life.
Light: Photodegradation can be a significant issue for many organic compounds, particularly those containing halogens. medcraveonline.com While specific photostability studies on this compound are not detailed in the available literature, it is prudent to protect the compound from light by storing it in an opaque or amber-colored container. researchgate.net
Impurities: The presence of impurities can catalyze the degradation of this compound. For example, trace amounts of acidic or basic impurities could significantly alter the pH of a solution, leading to faster hydrolysis. Similarly, impurities from the synthesis process could potentially react with the compound over time.
Implications for Storage and Handling in Research Settings
The stability profile of this compound has direct implications for its storage and handling in a research environment to ensure the reliability and reproducibility of experimental results.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. biosynth.com Given its potential for hydrolysis, storage in a desiccator could be beneficial for the solid form. Solutions of this compound, especially if not prepared in a buffered system, should be made fresh whenever possible.
Handling: When preparing solutions, the choice of solvent and the control of pH are critical. If the compound is to be used over a period of time, it is advisable to use a buffered solution at a neutral pH to minimize degradation. For critical applications, it is recommended to verify the purity of the compound periodically, especially if it has been stored for an extended period.
Environmental and Safety Considerations in Academic Research
Laboratory Safety Protocols for Handling 2-Bromobutanamide
Handling this compound requires strict adherence to laboratory safety protocols to mitigate risks associated with its potential hazards, which include acute toxicity if swallowed, inhaled, or in contact with skin, and suspected genetic defects. enamine.net
Effective exposure control is paramount when working with this compound. Engineering controls and personal protective equipment (PPE) are the primary means of ensuring researcher safety. enamine.net
Engineering Controls: All operations involving this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors, mists, or dust. matrixscientific.compolar.se The fume hood should be properly functioning, and work should be performed at least 15 centimeters from the sash opening to ensure containment. polar.se A closed system or local exhaust ventilation should be installed to prevent direct exposure. enamine.net Additionally, safety showers and eyewash stations must be readily accessible and in close proximity to the workstation. enamine.netmatrixscientific.comfishersci.be
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for handling this compound. This includes protection for the eyes, skin, and respiratory system. The selection of appropriate PPE should be based on a thorough risk assessment and consultation of the material's Safety Data Sheet (SDS). enamine.net
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are required at all times. polar.se A full-face shield is recommended when handling larger quantities or when there is a significant splash risk. csulb.eduhealth.vic.gov.au |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. wsu.eduharvard.edu Gloves must be inspected for any signs of degradation before use and removed using the proper technique to avoid skin contact. enamine.net Hands should be washed thoroughly after gloves are removed. csulb.eduharvard.edu |
| Body | Laboratory Coat / Chemical Apron | A fully buttoned lab coat is the minimum requirement. csulb.eduwsu.edu For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. health.vic.gov.au |
| Feet | Closed-Toed Shoes | Sandals, open-toed, or mesh shoes are strictly prohibited. polar.secsulb.edu Non-permeable, low-heeled shoes with non-slip soles are recommended. csulb.edu |
| Respiratory | Government-Approved Respirator | Required when engineering controls are insufficient or during emergency situations. Use requires proper training and fit-testing. enamine.netmatrixscientific.com |
The proper disposal of this compound and any resulting brominated byproducts is crucial to prevent environmental contamination. riskassess.com.au Brominated organic wastes are typically classified as hazardous and must be handled according to institutional and regulatory guidelines. northwestern.eduwisc.edu
Waste Segregation and Collection: Brominated organic wastes must not be mixed with non-halogenated organic waste. riskassess.com.au This is because the combustion of mixed waste can form toxic byproducts, including brominated dioxins. riskassess.com.au Waste this compound and related materials should be collected in a designated, compatible, and clearly labeled hazardous waste container. wsu.eduriskassess.com.au While small quantities of brominated waste may occasionally be combined with other halogenated organic wastes (e.g., chlorinated), it is best practice to keep them separate, especially for larger quantities. riskassess.com.au
Treatment and Disposal: Some protocols recommend quenching brominated byproducts with a reducing agent like sodium thiosulfate (B1220275) before final disposal to neutralize their reactivity. The final disposal of the collected hazardous waste must be carried out through a licensed chemical destruction plant or via controlled incineration with appropriate flue gas scrubbing to manage harmful emissions.
Table 2: Guidelines for Brominated Waste Disposal
| Guideline | Description | Rationale |
| Separate Collection | Collect brominated waste in a dedicated, sealed, and labeled container. wsu.eduriskassess.com.au | Prevents reaction with incompatible materials and ensures proper treatment. |
| No Mixing | Do not dispose of brominated waste in non-halogenated solvent containers. riskassess.com.au | Avoids the formation of highly toxic brominated dioxins during incineration of fuel-blended waste. riskassess.com.au |
| Neutralization | Consider pre-treatment of reactive brominated byproducts with sodium thiosulfate solution. chamberlandresearch.com | Reduces the hazardous and reactive nature of the waste before collection and disposal. |
| Professional Disposal | Transfer the collected waste to the institution's environmental health and safety office for disposal by a licensed contractor. wisc.edu | Ensures compliance with environmental regulations and safe destruction of the hazardous material. |
Thorough preparation for potential emergencies is a critical component of laboratory safety. This includes having clear procedures for spills, exposures, and other incidents, as well as maintaining detailed documentation.
Spill Response: The response to a spill depends on its size and location.
Small Spills (<1 gallon, contained): If trained and comfortable, laboratory personnel can manage small spills. kent.edu They must don appropriate PPE, contain the spill using an inert absorbent material (like vermiculite (B1170534) or polypropylene (B1209903) pads), and then neutralize the residue with a 5-10% sodium thiosulfate solution. chamberlandresearch.comkent.edu All cleanup materials must be collected in a sealed bag, labeled as hazardous waste, and disposed of properly. kent.eduprinceton.edu
Large Spills (>1 gallon or uncontained): In the event of a large spill, the area must be evacuated immediately. wsu.edukent.edu Personnel should alert others, secure the area, and contact the institution's emergency response team or local emergency services (e.g., 911). wsu.eduprinceton.edu
First Aid for Exposure: Immediate action is required in case of personal exposure.
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. enamine.netwsu.edu Seek medical attention. enamine.net
Eye Contact: Flush the eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. wsu.eduharvard.edu Immediate medical attention is necessary. enamine.netsigmaaldrich.com
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. enamine.netchamberlandresearch.com
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. enamine.net
Incident Documentation: All accidents, spills, and exposures, no matter how minor, must be documented and reported to the laboratory supervisor or Principal Investigator. wsu.edu This documentation is essential for refining safety protocols, identifying recurring hazards, and ensuring compliance with institutional and regulatory reporting requirements.
Waste Disposal Procedures for Brominated Byproducts
Environmental Fate and Impact of Brominated Amides
While specific data on the environmental fate of this compound is limited, the broader class of brominated organic compounds, particularly brominated flame retardants (BFRs) which include amide structures, has been studied. These studies provide insights into the potential environmental behavior of this compound. BFRs are recognized as persistent, bioaccumulative, and toxic (PBT) pollutants. researchgate.net
The stability of brominated amides in the environment varies. The carbon-bromine bond is susceptible to degradation through several pathways.
Dehalogenation: Reductive dehalogenation is a significant degradation pathway for brominated compounds. researchgate.net This process involves the removal of bromine atoms, which can occur under both aerobic and anaerobic conditions. diva-portal.org For instance, studies on other brominated haloacetamides have shown they can be effectively degraded by sulfite (B76179) (S(IV)) through bimolecular nucleophilic substitution, where the halide is displaced. nih.gov The rate of this degradation is significantly faster for brominated and iodinated amides compared to their chlorinated analogs. nih.gov
Hydrolysis: Brominated acetamides can also undergo hydrolysis to form the corresponding haloacetic acids. nih.gov The rate of hydrolysis is influenced by factors such as pH. nih.gov
Photodegradation: In the presence of light, some polybrominated compounds can undergo photodegradation, which may lead to the formation of less-brominated, and sometimes more toxic, byproducts.
Thermal Degradation: At high temperatures, such as those during improper incineration, brominated compounds can decompose to produce hazardous substances like corrosive hydrogen bromide gas and toxic polybrominated dibenzofurans. gnest.org
The properties of brominated organic compounds raise concerns about their potential to accumulate in living organisms and exert toxic effects on ecosystems.
Bioaccumulation: Many brominated flame retardants exhibit properties that lead to bioaccumulation, which is the uptake and retention of a substance in an organism at a concentration higher than in the surrounding environment. researchgate.netdiva-portal.org Their persistence and lipophilicity (tendency to dissolve in fats) mean they can accumulate in the fatty tissues of organisms and biomagnify up the food chain. researchgate.net While specific bioaccumulation factors for this compound are not available, the general behavior of brominated organic compounds suggests a potential for this to occur. researchgate.nethabitablefuture.org
Ecotoxicity: Brominated compounds, as a class, are known to be toxic to aquatic life. sigmaaldrich.comresearchgate.net The ecotoxicity of specific BFRs has been demonstrated in various organisms, including invertebrates and fish. diva-portal.orgbohrium.com Even at low concentrations, mixtures of different BFRs can have significant toxic effects. diva-portal.org The release of brominated compounds into aquatic environments is a primary concern, as they can be persistent and cause long-term harm. sigmaaldrich.comresearchgate.net
Table 3: Summary of Potential Environmental Impact of Brominated Amides
| Environmental Aspect | Potential Impact | Supporting Evidence (General for Brominated Compounds) |
| Persistence | Likely to resist degradation in the environment, leading to long-term presence. | Many BFRs are known to be highly persistent in soil and sediment. diva-portal.org |
| Bioaccumulation | Potential to accumulate in the tissues of organisms (e.g., fish, earthworms). diva-portal.org | High bioaccumulation factors (BAFs) have been observed for various BFRs in laboratory and field studies. researchgate.net |
| Biomagnification | Potential to increase in concentration at higher trophic levels in the food web. | Evidence of biomagnification has been found for some BFRs in aquatic food webs. researchgate.netbohrium.com |
| Ecotoxicity | Can be toxic to aquatic organisms, potentially disrupting endocrine systems and affecting survival. researchgate.netbohrium.com | Studies have shown various toxic effects in daphnia, fish, and other wildlife. diva-portal.orgbohrium.com |
Conclusion and Future Research Directions
Summary of Key Research Contributions
Research into 2-Bromobutanamide has firmly established its role as a pivotal building block in organic synthesis. The compound is characterized by a bromine atom at the alpha-carbon position, which imparts significant reactivity, making it an excellent substrate for nucleophilic substitution reactions. cymitquimica.com This reactivity is the cornerstone of its utility.
Key contributions in the study of this compound include:
Synthetic Utility: The primary area of research has been its application as a synthetic intermediate. It is widely used in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. lookchem.com The bromine atom serves as a reactive handle that can be displaced by a variety of nucleophiles, allowing for the construction of diverse molecular frameworks. For instance, reaction with ammonia (B1221849) can yield DL-2-aminobutanamide, a precursor for amino acids.
Medicinal Chemistry Precursor: A significant body of research highlights its use in synthesizing biologically active compounds. Notably, it is a key precursor for novel functionalized amino acids and derivatives that act as inhibitors of GABA transporters (GATs). acs.org Research into N-benzyl-2-bromobutanamide derivatives has shown their potential as antinociceptive agents, which may offer therapeutic benefits in pain management without causing motor impairment. acs.org
Reaction Mechanisims: Studies have clarified the mechanisms of its primary reactions. The nucleophilic substitution at the bromine-bearing carbon typically proceeds via an Sₙ2 mechanism. This understanding is crucial for controlling reaction outcomes and designing synthetic pathways for desired products.
The table below summarizes the primary research applications and findings related to this compound and its derivatives.
| Research Area | Key Findings & Applications | Derivative Examples |
| Organic Synthesis | Serves as a versatile intermediate and building block. cymitquimica.comlookchem.com | DL-2-aminobutanamide, 2-hydroxybutanamide (B2969942) |
| Medicinal Chemistry | Precursor for GABA transporter inhibitors and potential analgesics. acs.org | N-Benzyl-2-bromobutanamide derivatives |
| Reaction Kinetics | Undergoes nucleophilic substitution, primarily via the Sₙ2 mechanism. | Not Applicable |
Unexplored Research Avenues and Challenges
Despite its established utility, several areas concerning this compound remain underexplored, presenting opportunities for future research.
Stereoselective Synthesis: While methods exist for its synthesis, developing highly efficient and stereoselective routes remains a challenge. nih.gov The biological activity of its derivatives is often dependent on specific stereochemistry. Future work could focus on asymmetric synthesis methods to produce enantiomerically pure (R)- or (S)-2-Bromobutanamide, which would be invaluable for creating stereospecific pharmaceuticals.
Expanded Biological Screening: The biological activity of this compound itself, rather than its derivatives, is not fully characterized. A broader screening program could reveal intrinsic bioactivities that have so far been overlooked.
Materials Science Applications: The potential of this compound in materials science is largely untapped. Its reactive nature could be exploited for the functionalization of polymers or as a crosslinking agent to create novel materials with tailored properties.
Computational and Crystallographic Studies: While some computational analyses of its conformational states exist, more in-depth crystallographic and computational studies could provide a deeper understanding of its solid-state structure and intermolecular interactions. acs.org This knowledge can aid in crystal engineering and the design of new derivatives with specific physical properties. researchgate.net
Potential for Translational Research and Industrial Applications
The foundational research on this compound provides a strong basis for translational and industrial development.
Pharmaceutical Development: The most promising avenue for translational research is the development of its derivatives as therapeutic agents. The work on GAT inhibitors and antinociceptive compounds is particularly significant. acs.org Further preclinical and clinical studies on the most potent and selective of these derivatives could lead to new treatments for neurological disorders and chronic pain.
Agrochemical Industry: Its established use as a precursor in the agrochemical sector can be expanded. lookchem.com Targeted synthesis of novel herbicides or pesticides based on the this compound scaffold could lead to the development of new agricultural products.
Scale-Up and Process Optimization: For industrial applications, the optimization of large-scale synthesis of this compound is crucial. Research focused on improving yield, purity (>98.5%), and cost-effectiveness of production will be essential for its commercial viability as a key starting material. Current industrial batch processes have already demonstrated high yields (86-89%), indicating strong potential for efficient manufacturing.
Q & A
Q. What are the critical parameters to optimize during the synthesis of 2-Bromobutanamide to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions: Adjust temperature (e.g., 0–5°C for bromination to minimize side reactions) and solvent polarity (e.g., dichloromethane for solubility).
- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol.
- Yield Monitoring: Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track intermediate formation .
- Metric Compliance: Report yields to one decimal place (e.g., 78.3%) and use SI units for temperature and concentration .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Identify α-proton (δ 4.1–4.3 ppm, doublet) and amide proton (δ 6.5–7.0 ppm, broad).
- ¹³C NMR: Confirm carbonyl carbon (δ 170–175 ppm) and brominated carbon (δ 35–40 ppm).
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry: Use HRMS to verify molecular ion ([M+H]⁺ at m/z 212.98 for C₄H₈BrNO) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental Design:
- Prepare buffer solutions (pH 2, 7, 12) and incubate this compound at 25°C.
- Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for bromine release) or HPLC.
- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Report standard deviations from triplicate trials .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control: Use fume hoods, nitrile gloves, and safety goggles.
- Waste Disposal: Quench brominated byproducts with sodium thiosulfate before disposal.
- Medical Preparedness: Document exposure incidents and ensure access to emergency eyewash stations .
Q. How should researchers design a stability study for this compound in solution and solid states?
Methodological Answer:
- Solid-State Stability: Store samples in desiccators at 25°C/60% RH and analyze via X-ray diffraction (XRD) for crystallinity changes.
- Solution Stability: Use accelerated aging (40°C/75% RH) and monitor via LC-MS for degradation products.
- Statistical Reporting: Apply ANOVA to compare degradation rates across conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states.
- Solvent Effects: Use COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMF).
- Validation: Compare computed activation energies with experimental kinetic data .
Q. What strategies resolve contradictions in reported reaction kinetics of this compound across solvent systems?
Methodological Answer:
- Systematic Solvent Screening: Test solvents with varying dielectric constants (e.g., toluene, DMSO, ethanol).
- Control Variables: Fix temperature (25°C) and concentration (0.1 M) while varying solvent.
- Data Reconciliation: Use multivariate regression to identify solvent parameters (e.g., polarity, H-bonding) influencing rate constants .
Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the mechanism of this compound degradation?
Methodological Answer:
- Labeling Strategy: Synthesize 2-Bromo[1-¹³C]butanamide to track carbonyl group behavior.
- Mechanistic Probes: Use ¹³C NMR to detect intermediates (e.g., ketones or carboxylic acids).
- Kinetic Isotope Effects (KIE): Compare degradation rates of labeled vs. unlabeled compounds to identify rate-determining steps .
Q. What methodologies validate the reproducibility of this compound synthesis across laboratories?
Methodological Answer:
- Interlaboratory Studies: Distribute standardized protocols to multiple labs for replication.
- Statistical Criteria: Apply Bland-Altman analysis to assess yield variability (±5% acceptable).
- Reporting Standards: Document equipment calibration and raw data transparency per FAIR principles .
Q. How can researchers integrate this compound into multicomponent reaction systems while minimizing side reactions?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance selectivity.
- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reagent addition rates.
- Side Reaction Mitigation: Introduce scavengers (e.g., molecular sieves) for water-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
